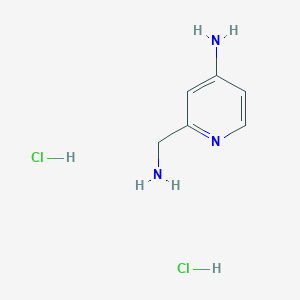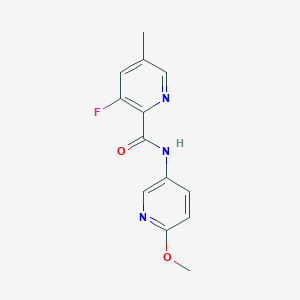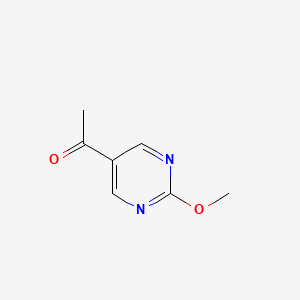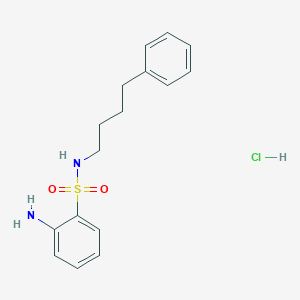![molecular formula C14H16N2O5S B2508448 2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide CAS No. 1808827-41-9](/img/structure/B2508448.png)
2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide is a compound that features a cyanoacrylate structure with furan and oxan (tetrahydrofuran) moieties. This compound is of interest due to its potential applications in organic synthesis and biological activities. The presence of the furan ring suggests possible aromatic character, while the cyano and enamide functionalities indicate potential reactivity in various chemical transformations.
Synthesis Analysis
The synthesis of related cyanoacrylate compounds has been reported using green chemistry principles. For instance, E-2-cyano-3-(furan-2-yl) acrylamide was synthesized under microwave radiation, which is an energy-efficient method . Additionally, the synthesis of a series of novel cyanoacrylates containing furan or tetrahydrofuran moieties has been achieved, with their structures confirmed by NMR, elemental analysis, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For example, the structure of a dimerization product from 2-amino-3-cyano-4,5-dihydrofurans was established by X-ray analysis . This suggests that similar analytical techniques could be employed to determine the precise structure of this compound.
Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions due to its functional groups. Dimerization and trimerization reactions have been observed for related 2-amino-3-cyano-4,5-dihydrofurans . Furthermore, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been achieved using marine and terrestrial fungi, leading to products with a stereogenic center . Tautomerization to form achiral ketenimine has also been reported in the presence of protic solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylates with furan or tetrahydrofuran moieties have been explored. These compounds have shown a range of biological activities, including herbicidal, fungicidal, and antiviral effects. The herbicidal activity was found to be more pronounced against dicotyledonous weeds, and the presence of a tetrahydrofuran moiety enhanced this activity . Additionally, these compounds have displayed plant growth regulatory activities, with some stimulating and others inhibiting radicle growth .
Aplicaciones Científicas De Investigación
Sulfonamides in Drug Development
Sulfonamides, represented in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors, are a significant area of research. Novel drugs incorporating the sulfonamide moiety, like apricoxib and pazopanib (a multi-targeted receptor tyrosine kinase inhibitor), have shown significant antitumor activity. The continuous exploration for new sulfonamides aims to develop selective antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases, highlighting the privileged role of sulfonamide structures in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Heterocyclic Compounds in Chemical Synthesis
The chemistry of heterocyclic compounds like furans and pyridines is central to organic synthesis and pharmacology. For example, 2-oxo-3-cyanopyridine derivatives exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules, demonstrating the critical role of heterocycles in medicinal chemistry and drug development (Ghosh et al., 2015).
Propiedades
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(oxan-2-ylmethylsulfonyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c15-9-11(8-12-5-3-7-20-12)14(17)16-22(18,19)10-13-4-1-2-6-21-13/h3,5,7-8,13H,1-2,4,6,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRMEUUNDPJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)


![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)